(4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride
Overview
Description
(4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride is a useful research compound. Its molecular formula is C10H19ClN2O3S and its molecular weight is 282.79 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques : A study by Baraldi et al. (1998) detailed a method for the synthesis of thieno[3,4-c]pyrazoles, which are structurally related to the specified compound. They demonstrated a regioselective approach yielding good yields of 2-alkylor 2-aryl-3-aminothieno[3,4c ]pyrazoles. Such synthetic methods are crucial for producing compounds for further research and application (Baraldi et al., 1998).
Potential in Anticancer Research : Research by Ouf et al. (2014) synthesized new pyrano[1,2,3]triazine derivatives, exploring their in vitro biological activity, including growth inhibitory potency in liver HEPG2 cancer cell lines. This highlights the potential of related chemical structures in cancer research (Ouf et al., 2014).
Antimicrobial Properties : El‐Emary et al. (2002) investigated the synthesis of new heterocycles based on 3-methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, which may share some chemical characteristics with the specified compound. They explored their antimicrobial activity, indicating the potential for related compounds in antimicrobial applications (El‐Emary et al., 2002).
In Vitro Biological Evaluation : Kalaria et al. (2014) synthesized substituted pyrazolines and isoxazolines and screened them for their preliminary in vitro antibacterial, antituberculosis, antimalarial, and antioxidant activities. This study underscores the importance of such compounds in diverse biological applications (Kalaria et al., 2014).
Photophysical Characterization : Rasmussen et al. (2004) studied the photophysical characteristics of monomeric 2,3-difunctionalized thieno[3,4-b]pyrazines, which are structurally similar to the compound . Understanding the optical properties of such materials is crucial for their application in various scientific fields (Rasmussen et al., 2004).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Pyrrolopyrazine derivatives have shown various biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Pyrrolopyrazine derivatives have shown a wide range of biological activities, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 373418 Da , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
1-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]-2-methylpropan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S.ClH/c1-7(2)10(13)12-4-3-11-8-5-16(14,15)6-9(8)12;/h7-9,11H,3-6H2,1-2H3;1H/t8-,9+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWOVXIDFVFDHR-OULXEKPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCNC2C1CS(=O)(=O)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N1CCN[C@@H]2[C@H]1CS(=O)(=O)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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